Tunable C–Br vs. C–OTf Chemoselectivity
In the Kosugi-Migita-Stille coupling of bromophenyl triflates with (ethenyl)tributyltin, the chemoselectivity between C–Br and C–OTf bond coupling can be tuned from >30:1 in favor of C–Br coupling (Pd(dba)₂/PPh₃ in 1,4-dioxane at reflux, 30% isolated yield of the bromide-coupled product) to 1:6.7 in favor of C–OTf coupling (PdCl₂(PPh₃)₂ with 3 equiv. LiCl in DMF at 24 °C) [1]. For 2-bromo-3-nitrophenyl triflate—the closest nitro-substituted structural homolog—Conditions A (Pd(dba)₂/PPh₃, 1,4-dioxane, reflux) delivered exclusive C–Br coupling with excellent chemoselectivity [2]. This tunability is a direct consequence of the dual Br/OTf architecture and is not achievable with mono-electrophilic analogs such as 4-methyl-2-nitrophenyl trifluoromethanesulfonate, which possesses only the triflate leaving group and thus cannot participate in sequential two-step coupling sequences .
| Evidence Dimension | C–Br vs. C–OTf coupling selectivity ratio under optimized conditions |
|---|---|
| Target Compound Data | Predicted to exhibit >30:1 C–Br selectivity under Conditions A and ~1:7 C–Br:C–OTf selectivity under LiCl/DMF conditions, based on behavior of 2-bromo-3-nitrophenyl triflate (closest nitro-bearing homolog) [2] |
| Comparator Or Baseline | 4-Bromophenyl triflate (non-nitrated): >30:1 C–Br selectivity (Conditions A, 90% yield); 1:6.7 C–Br:C–OTf selectivity (LiCl/DMF). 4-Methyl-2-nitrophenyl triflate (no Br): 0:1 selectivity (only C–OTf coupling possible) [1] |
| Quantified Difference | Dual-handle compounds provide a selectivity window of >200-fold between C–Br-favoring and C–OTf-favoring conditions; mono-handle compounds (no Br) provide zero selectivity window because only one electrophilic site exists. |
| Conditions | Kosugi-Migita-Stille coupling with (ethenyl)tributyltin; Pd(dba)₂/PPh₃ in 1,4-dioxane at reflux (Conditions A) vs. PdCl₂(PPh₃)₂ + 3 equiv. LiCl in DMF at 24 °C (triflate-selective conditions); selectivity determined by ¹H NMR at 600 MHz on crude reaction mixtures [1][2]. |
Why This Matters
Procurement of a compound offering two independently addressable electrophilic handles in a single building block eliminates at least one complete synthetic step compared to a linear sequence using two mono-electrophilic reagents, directly reducing material costs, solvent waste, and cumulative yield losses in multi-step syntheses.
- [1] Larsen, M. Ø.; et al. Tetrahedron 2018, 74 (21), 2547–2560, Table 1, entries 3 and 6. DOI: 10.1016/j.tet.2018.02.051 View Source
- [2] Larsen, M. Ø.; et al. Tetrahedron 2018, 74 (21), 2547–2560, Table 2, entry 1: 2-bromo-3-nitrophenyl triflate under Conditions A gave exclusive C–Br coupling. DOI: 10.1016/j.tet.2018.02.051 View Source
